molecular formula C9H14ClN3O B3028207 4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride CAS No. 1707367-83-6

4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B3028207
CAS No.: 1707367-83-6
M. Wt: 215.68
InChI Key: ZFDMPWLXGWXSOK-UHFFFAOYSA-N
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Description

4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a versatile chemical compound used in various scientific research applications. It is known for its unique properties, making it suitable for drug discovery and organic synthesis. The compound belongs to the pyrimidine class, which is an important electron-rich aromatic heterocycle. Pyrimidines are critical endogenous components of the human body, as they are building blocks of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of 4-methyl-6-hydroxypyrimidine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the pyrrolidin-3-yloxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrimidine and pyrrolidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride has a wide range of scientific research applications, including:

    Drug Discovery: The compound is used as a building block in the synthesis of potential drug candidates, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit the activity of certain kinases or bind to specific receptors involved in cellular signaling . The exact molecular targets and pathways depend on the specific application and structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-hydroxypyrimidine: A precursor in the synthesis of 4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride.

    Pyrrolidine: A key component in the synthesis of the compound.

    Other Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents, such as 4-Methyl-6-(morpholin-4-yloxy)pyrimidine.

Uniqueness

This compound is unique due to its specific combination of the pyrimidine core and the pyrrolidin-3-yloxy group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-methyl-6-pyrrolidin-3-yloxypyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-7-4-9(12-6-11-7)13-8-2-3-10-5-8;/h4,6,8,10H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDMPWLXGWXSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707367-83-6
Record name Pyrimidine, 4-methyl-6-(3-pyrrolidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707367-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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